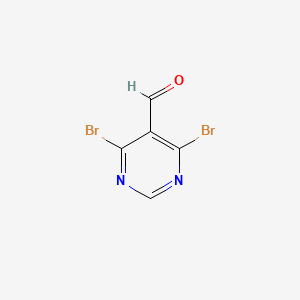
4,6-Dibromopyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₅H₂Br₂N₂O and a molecular weight of 265.89 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions and an aldehyde group at the 5 position on the pyrimidine ring .
準備方法
The synthesis of 4,6-Dibromopyrimidine-5-carbaldehyde typically involves the bromination of pyrimidine derivatives followed by formylation. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
4,6-Dibromopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-Dibromopyrimidine-5-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of nucleic acid analogs and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dibromopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or nucleic acids, affecting their function and leading to various biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
類似化合物との比較
4,6-Dibromopyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
4,6-Dichloropyrimidine-5-carboxaldehyde: Similar structure but with chlorine atoms instead of bromine.
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: Contains an amino group and chlorine atoms.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: Contains an azido group and a phenyl group
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its specific applications and reactivity.
特性
IUPAC Name |
4,6-dibromopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKMOKSQVJSKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
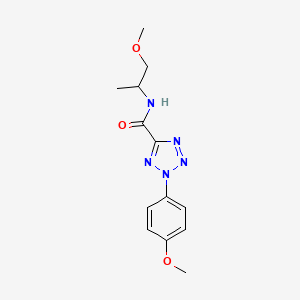
![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)
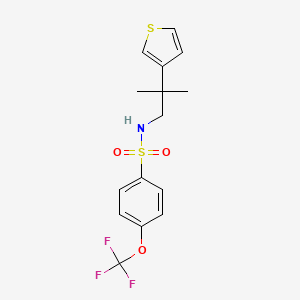
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
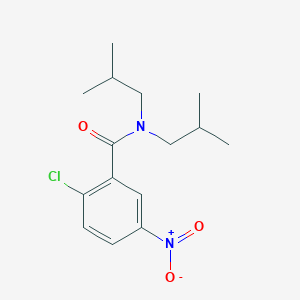
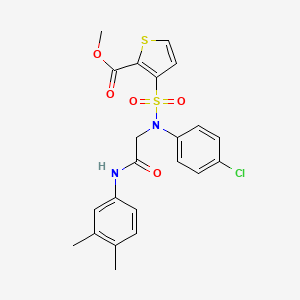
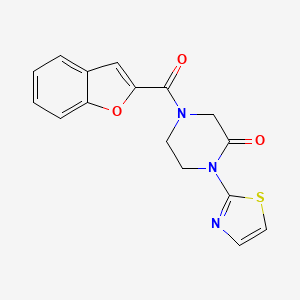
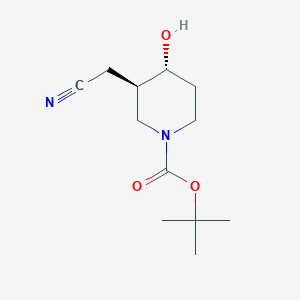
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)
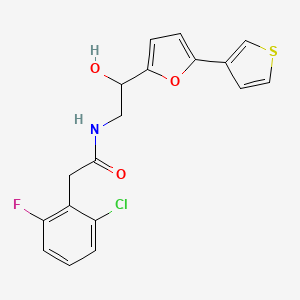
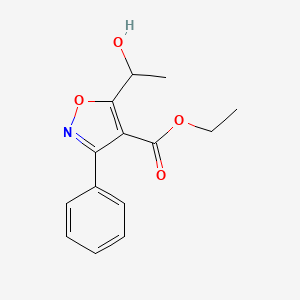
![methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2405860.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)
